

An In-depth Technical Guide on the Molecular Weight of Oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of **oxazole-2-carbaldehyde**, a crucial parameter for a wide range of applications in research and development, including stoichiometric calculations in chemical synthesis, analytical characterization, and drug design.

Molecular Composition and Weight

Oxazole-2-carbaldehyde is a heterocyclic aldehyde with the molecular formula C₄H₃NO₂.^[1] ^[2] Its molecular weight is a fundamental chemical property derived from the sum of the atomic weights of its constituent atoms.

The determination of the molecular weight of **oxazole-2-carbaldehyde** is based on its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Elemental Composition of **Oxazole-2-carbaldehyde**

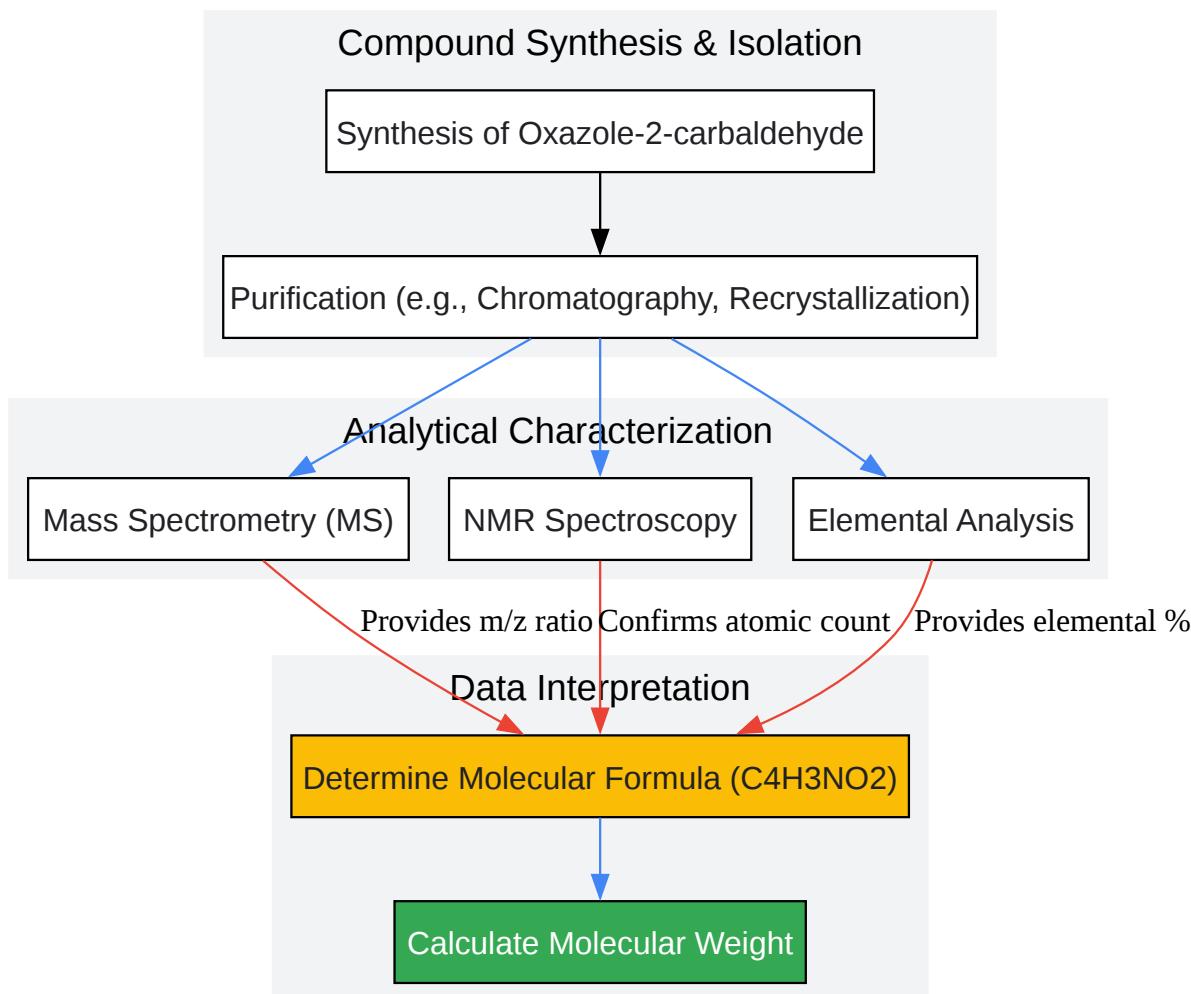
Element	Symbol	Count
Carbon	C	4
Hydrogen	H	3
Nitrogen	N	1
Oxygen	O	2

The molecular weight is calculated by multiplying the count of each atom by its standard atomic weight and summing the results. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

Table 2: Calculation of the Molecular Weight of **Oxazole-2-carbaldehyde**

Element	Atomic Count	Standard Atomic Weight (amu)	Total Contribution (amu)
Carbon (C)	4	12.011[3][4]	48.044
Hydrogen (H)	3	1.008[5][6]	3.024
Nitrogen (N)	1	14.007[7][8][9]	14.007
Oxygen (O)	2	15.999[10][11][12]	31.998
Total Molecular Weight	97.073		

The calculated molecular weight of **oxazole-2-carbaldehyde** is approximately 97.073 atomic mass units (amu). This value is consistent with the commonly cited molecular weight of 97.07 g/mol .[1][2]


Methodology for Molecular Weight Determination

The molecular weight of a compound like **oxazole-2-carbaldehyde** is typically determined and confirmed using the following experimental techniques:

- Mass Spectrometry (MS): This is a primary analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M^+) in the mass spectrum provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which can also confirm the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR (1H , ^{13}C) is primarily used for structure elucidation, the information obtained can confirm the number of each type of atom, thus corroborating the molecular formula used for the molecular weight calculation.
- Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental percentages can be used to derive the empirical formula, and in conjunction with an approximate molecular weight from another method (like mass spectrometry), the exact molecular formula and thus the precise molecular weight can be determined.

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Logical Workflow for Molecular Weight Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. fiveable.me [fiveable.me]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Weight of Oxazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317516#oxazole-2-carbaldehyde-molecular-weight\]](https://www.benchchem.com/product/b1317516#oxazole-2-carbaldehyde-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com